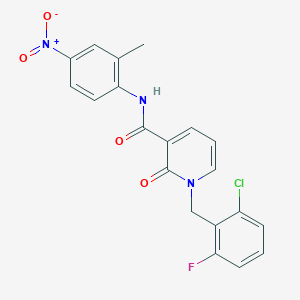

1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Starting Materials: The dihydropyridine intermediate and 2-methyl-4-nitroaniline.

Reaction Conditions: The intermediate is reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Product: This step results in the formation of the desired carboxamide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

- Scaling up the reaction volumes.

- Using continuous flow reactors to improve reaction efficiency.

- Implementing purification techniques such as recrystallization or chromatography.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Dihydropyridine Ring:

Starting Materials: 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

Reaction Conditions: These reagents are often subjected to a Hantzsch dihydropyridine synthesis, which involves refluxing in ethanol.

Intermediate: The reaction yields a dihydropyridine intermediate.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

- Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

- Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

- Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

- Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products:

- Oxidation: Pyridine derivatives.

- Reduction: Amino derivatives.

- Substitution: Substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C20H15ClFN3O4

- Molecular Weight : 415.8 g/mol

- CAS Number : 941952-37-0

Pharmaceutical Applications

The compound is primarily investigated for its potential therapeutic properties:

- Antitumor Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antitumor effects. A study highlighted that certain structural modifications enhance the inhibition of tumor growth in various cancer models, suggesting that 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may have similar properties .

- Antiviral Properties : Related compounds have shown promise against viral infections, particularly HIV. The structural characteristics of this compound may confer similar antiviral mechanisms, potentially through inhibition of viral enzymes .

Biochemical Research

This compound is utilized in biochemical studies focusing on:

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor reveal potential pathways for therapeutic intervention in metabolic disorders. Similar compounds have been identified as potent inhibitors of kinases involved in cellular signaling .

Material Science Applications

The unique structural features of this compound make it suitable for advanced material development:

- Polymer Synthesis : Its chemical properties allow for incorporation into polymer matrices, enhancing thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and composite materials.

Comparative Analysis of Related Compounds

To provide context for the applications of this compound, the following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |

| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |

| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with this compound:

- Antitumor Efficacy : A preclinical study demonstrated that related dihydropyridine derivatives significantly inhibited tumor cell proliferation in vitro. The mechanism was linked to cell cycle arrest and apoptosis induction .

- Antiviral Activity : In vitro assays indicated that compounds with similar structures effectively inhibited HIV reverse transcriptase activity, suggesting potential therapeutic applications in antiviral drug development .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of structurally related compounds have shown favorable absorption and distribution characteristics, which may translate to effective therapeutic profiles for this compound .

Mécanisme D'action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with biological targets, influencing pathways involved in inflammation or cell proliferation.

Comparaison Avec Des Composés Similaires

- 1-(2-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 1-(2-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Comparison:

- Uniqueness: The presence of both chloro and fluoro substituents in 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide provides a unique electronic environment that can influence its reactivity and interaction with biological targets.

- Functional Group Diversity: The combination of chloro, fluoro, nitro, and methyl groups in this compound offers a broader range of chemical reactivity compared to similar compounds with fewer substituents.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Activité Biologique

1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C20H15ClFN3O4

- Molecular Weight : 415.8 g/mol

- CAS Number : 941952-37-0

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

- Cytotoxicity Against Tumor Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. For instance, it has been reported to be significantly more active than doxorubicin against colon carcinoma cell lines .

- Antimicrobial Properties : The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin and antifungal agents like clotrimazole .

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 2.6 | |

| Cytotoxicity (HT29) | 0.4 | |

| Antimicrobial (E. coli) | Equivalent to ampicillin |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various compounds, the tested dihydropyridine derivative exhibited significant inhibition of COX-2 activity with an IC50 value of 2.6 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Profile

A series of synthesized 1,4,6-trisubstituted dihydropyridines were evaluated for their cytotoxic effects on human tumor cell lines. The compound showed a cytotoxic profile that was notably effective against the HT29 colon cancer cell line, being approximately 2.5 times more potent than doxorubicin, indicating its potential for further development as an anticancer drug .

Case Study 3: Antimicrobial Efficacy

In comparative studies against common pathogens, the compound demonstrated antimicrobial activity that was equipotent to traditional antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli. This suggests its utility in treating bacterial infections that are resistant to conventional therapies .

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O4/c1-12-10-13(25(28)29)7-8-18(12)23-19(26)14-4-3-9-24(20(14)27)11-15-16(21)5-2-6-17(15)22/h2-10H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUOTHVANPVBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.